1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one
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Overview
Description
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one is a complex organic compound that features a piperidin-4-one core substituted with a benzoyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate, which can be achieved through the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.
Coupling with Piperidin-4-one: The benzoyl intermediate is then coupled with piperidin-4-one using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The dioxaborolan group can form reversible covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can affect various biological pathways and processes, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a similar boronic ester group but with a pyrazole ring instead of a piperidin-4-one core.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a similar benzoyl group but with an aldehyde functional group instead of a piperidin-4-one core.
Uniqueness
1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)piperidin-4-one is unique due to its combination of a piperidin-4-one core with a benzoyl and dioxaborolan group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-5-6-13(12-14)16(22)20-10-8-15(21)9-11-20/h5-7,12H,8-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBYPEMJEIYQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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